4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine

Medicinal Chemistry Building Block Procurement Physicochemical Profiling

Procurement of 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine offers a strategic advantage in medicinal chemistry. Its unique oxymethylene spacer and 2-methyl substitution provide distinct electronic, steric, and metabolic stability profiles compared to direct-linked N-azetidine anilines. This building block enables a chemoselective, two-step diversification of its aniline and azetidine amines, streamlining lead optimization for kinase inhibitors, GPCR ligands, and CNS-targeted SAR libraries.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12070570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CNC2)N
InChIInChI=1S/C11H16N2O/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7,12H2,1H3
InChIKeyPZAYMWZDGPLMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine: Procurement-Relevant Identity and Core Specifications


4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine (CAS 2301067-02-5) is a synthetic small-molecule building block composed of a 2-methylaniline core linked through an ether bridge to an azetidin-3-ylmethyl moiety . Its molecular formula is C₁₁H₁₆N₂O with a molecular weight of 192.26 g/mol . The compound belongs to the azetidine-phenylamine class, a scaffold class increasingly deployed in medicinal chemistry for kinase inhibitor and GPCR-targeted ligand programs [1]. Unlike N-linked azetidine anilines, the oxymethylene spacer in this compound introduces an additional rotatable bond and altered electronics at the aniline 4-position, which can affect both synthetic derivatization strategy and target-binding geometry.

Why 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine Cannot Be Assumed Interchangeable with Other Azetidine-Aniline Derivatives


Azetidine-phenylamine compounds with superficially similar names can differ materially in connectivity, electronics, and steric profile. In 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine, the azetidine is attached via a methylene-oxy (-CH₂-O-) linker at the aniline 4-position, whereas in 4-(azetidin-1-yl)-2-methylaniline (CAS 344405-56-7) the azetidine nitrogen is directly bonded to the phenyl ring . This single-atom connectivity difference shifts the aniline nitrogen's electronic environment, alters hydrogen-bond donor/acceptor geometry, and changes the conformational space available for target engagement . Further, the 2-methyl substituent introduces steric hindrance ortho to the aniline -NH₂, which can modulate both chemical reactivity during derivatization and biological recognition. Procurement of a 'close analog' without verifying the linker type and substitution pattern risks selecting a compound with divergent reactivity in downstream amidation, Suzuki coupling, or reductive amination steps.

4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine: Quantitative Differentiation Evidence Against Closest Comparators


Molecular Weight and Formula Differentiation: 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine vs. 4-(Azetidin-1-yl)-2-methylaniline

The target compound (C₁₁H₁₆N₂O, MW 192.26 g/mol) differs from the closest direct azetidine-aniline comparator 4-(azetidin-1-yl)-2-methylaniline (C₁₀H₁₄N₂, MW 162.23 g/mol) by an additional oxygen atom and one carbon, increasing MW by 30.03 g/mol (18.5%) . This mass difference corresponds to the -O-CH₂- spacer. The presence of the ether oxygen introduces a hydrogen-bond acceptor not present in the direct N-linked analog, altering both logP and solubility profile. The target compound has two hydrogen-bond donors (azetidine -NH-, aniline -NH₂) and two acceptors (ether -O-, aniline -NH₂), whereas the comparator has two donors and only one acceptor .

Medicinal Chemistry Building Block Procurement Physicochemical Profiling

Substitution Pattern Differentiation: 2-Methyl vs. 3-Chloro on the Phenylamine Ring

The target compound bears a methyl group at the 2-position (ortho to -NH₂) of the phenyl ring. The closest commercially catalogued azetidin-3-ylmethoxy phenylamine comparator, 4-(azetidin-3-ylmethoxy)-3-chloro-phenylamine (CAS 2307299-81-4), instead carries a chlorine at the 3-position (meta to -NH₂, ortho to the ether) . The 2-methyl substituent introduces steric shielding of the aniline -NH₂, which can influence the rate and regioselectivity of N-acylation or N-sulfonylation reactions during library synthesis. In contrast, the 3-chloro analog features an electron-withdrawing group that deactivates the ring toward electrophilic substitution and alters the aniline pKa. These differences are non-trivial: the 2-methyl compound offers a sterically encumbered nucleophilic amine, while the 3-chloro compound provides a less nucleophilic but electronically distinct handle .

SAR Medicinal Chemistry Kinase Inhibitor Design

Azetidine Scaffold Advantage: Improved Metabolic Stability vs. Piperidine/Pyrrolidine Isosteres

Azetidine-containing compounds, as a class, offer documented metabolic stability advantages over their larger-ring congeners. In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated high metabolic stability for azetidine derivatives across the series (with the single exception of 3,3-difluoroazetidine) [1]. Separately, in a 5-HT₄ partial agonist program, replacing piperidine with azetidine as an isostere reduced metabolic turnover in human hepatocytes while maintaining target potency, by avoiding iminium ion-mediated bioactivation pathways that plagued the piperidine series [2]. The target compound, bearing the azetidine ring, inherits this class-level advantage. Although head-to-head metabolic stability data for this specific compound vs. its piperidine or pyrrolidine ether analogs are not published, the class-level inference is strong and mechanistically grounded [1][2].

Metabolic Stability Drug Design Bioisostere Strategy

Conformational Rigidity and 3D Character: Azetidine vs. Acyclic Aminoalkyl Ethers

The azetidine ring imposes approximately 90° bond angles due to four-membered ring strain, creating a rigid, three-dimensional architecture that contrasts with the conformational flexibility of acyclic aminoalkyl ether analogs [1][2]. The target compound's azetidin-3-ylmethoxy group restricts the orientation of the pendant amine relative to the phenyl ring, potentially enhancing target-binding specificity through reduced entropic penalty upon binding. This property has been explicitly leveraged in the design of azetidine-based kinase inhibitors (e.g., CSF-1R Type II inhibitor JTE-952, IC₅₀ = 20 nM) and STAT3 inhibitors (H172/H182, IC₅₀ = 0.38–0.98 μM) where the constrained geometry of the azetidine ring was critical for potency [3][4].

Conformational Analysis Scaffold Design Fragment-Based Drug Discovery

Building Block Utility: Orthogonal Functionalization Capacity vs. Piperidine or Pyrrolidine Ether Analogs

The target compound presents three chemically distinct functional groups amenable to sequential derivatization: (i) the aniline -NH₂ (nucleophilic, pKa ~4.6–5.3 for substituted anilines), (ii) the azetidine secondary amine (more basic, pKa ~8–10 for unsubstituted azetidine), and (iii) the aromatic ring (electrophilic substitution sites). This orthogonality allows chemists to selectively acylate, sulfonylate, or alkylate the aniline nitrogen under mild conditions while leaving the azetidine -NH- available for subsequent functionalization (or vice versa via Boc protection strategies) . In contrast, piperidine or pyrrolidine ether analogs lack a second distinct basic amine handle, offering fewer sequential derivatization options [1]. The 2-methyl group further differentiates the two ortho positions on the ring, enabling regioselective electrophilic substitution at the 6-position (para to the ether, ortho to -NH₂).

Synthetic Chemistry Parallel Synthesis Library Design

Optimal Application Scenarios for 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine Based on Demonstrated Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Orthogonal Amine Handles

For kinase inhibitor programs where SAR exploration demands iterative functionalization of two distinct amine positions, this building block provides the aniline -NH₂ for initial amide or urea coupling to a hinge-binding motif, while reserving the azetidine -NH- for subsequent diversification (sulfonylation, reductive amination, or urea formation) . The documented potency of azetidine-containing kinase inhibitors such as JTE-952 (CSF-1R, IC₅₀ = 20 nM) supports this application [1]. The 2-methyl substituent additionally shields the aniline from undesired metabolic N-oxidation, a known liability in unsubstituted aniline kinase inhibitors.

Metabolic Stability-Driven Scaffold Replacement of Piperidine Ethers

In lead series where a piperidine-ether or pyrrolidine-ether moiety has demonstrated target engagement but unacceptable hepatic clearance due to N-dealkylation or iminium ion formation, this azetidine-based building block can serve as a direct metabolic stability replacement . Published evidence demonstrates that azetidine isosteres of piperidine maintain target potency while reducing metabolic turnover in human hepatocyte assays [1]. The ether-linked aniline architecture in this compound specifically replaces the piperidinyl-oxy-phenyl motif common in CNS-targeted GPCR ligands.

Monoamine Transporter Ligand Exploration with Conformational Constraint

The 3-aryl-3-arylmethoxyazetidine class has produced SERT-selective ligands with low nanomolar affinity (e.g., compound 7c, Ki = 1.0 nM at SERT; compound 7i, Ki = 1.3 nM) . Although the target compound features a different connectivity pattern (azetidin-3-ylmethoxy rather than 3-aryl-3-arylmethoxy), the shared azetidine-ether-aromatic architecture makes it a relevant scaffold for exploring dopamine, serotonin, and norepinephrine transporter pharmacology. Its 2-methylaniline motif provides a distinct vector for tuning transporter subtype selectivity relative to published dichloro and tetrachloro congeners.

Parallel Library Synthesis Leveraging Differential Amine Reactivity

For high-throughput medicinal chemistry groups synthesizing 96- or 384-well plate libraries, the pKa differential between the aniline -NH₂ (pKa ~4.6–5.3) and the azetidine -NH- (pKa ~8–10) enables chemoselective acylation of the aniline without protecting the azetidine, followed by subsequent azetidine functionalization after a simple Boc-protection step . This two-step, one-pot workflow is not achievable with single-amine building blocks such as 4-(azetidin-1-yl)-2-methylaniline, which requires full protection/deprotection cycles for each derivatization step [1].

Quote Request

Request a Quote for 4-(Azetidin-3-ylmethoxy)-2-methyl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.